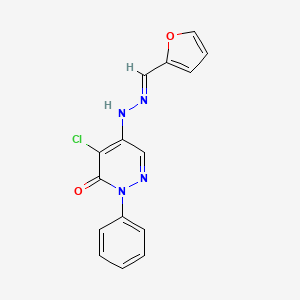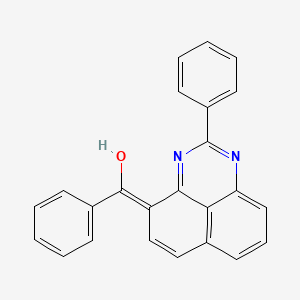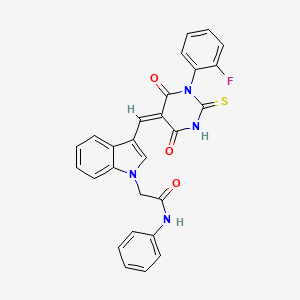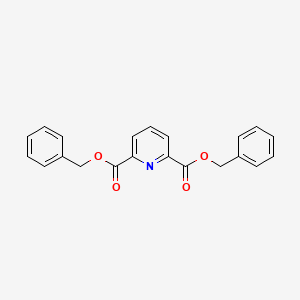![molecular formula C30H28ClN5O2 B15036366 N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-[4-(phenylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B15036366.png)
N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-[4-(phenylcarbonyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BENZOYLPIPERAZIN-1-YL)-N-[1-(3-CHLOROPHENYL)-1H,2H,3H-PYRROLO[2,3-B]QUINOLIN-4-YL]ACETAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZOYLPIPERAZIN-1-YL)-N-[1-(3-CHLOROPHENYL)-1H,2H,3H-PYRROLO[2,3-B]QUINOLIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Synthesis of the Pyrroloquinoline Core: The pyrroloquinoline core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as 3-chloroaniline and suitable aldehydes.
Coupling Reaction: The final step involves coupling the benzoylpiperazine moiety with the pyrroloquinoline core using reagents like acetic anhydride and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BENZOYLPIPERAZIN-1-YL)-N-[1-(3-CHLOROPHENYL)-1H,2H,3H-PYRROLO[2,3-B]QUINOLIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-BENZOYLPIPERAZIN-1-YL)-N-[1-(3-CHLOROPHENYL)-1H,2H,3H-PYRROLO[2,3-B]QUINOLIN-4-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-BENZOYLPIPERAZIN-1-YL)-N-[1-(3-CHLOROPHENYL)-1H,2H,3H-PYRROLO[2,3-B]QUINOLIN-4-YL]ACETAMIDE involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-N-[1-(3-chlorophenyl)-1H,2H,3H-pyrrolo[2,3-b]quinolin-4-yl]acetamide
- 2-(4-Benzoylpiperazin-1-yl)-N-[1-(3-methoxyphenyl)-1H,2H,3H-pyrrolo[2,3-b]quinolin-4-yl]acetamide
Uniqueness
The uniqueness of 2-(4-BENZOYLPIPERAZIN-1-YL)-N-[1-(3-CHLOROPHENYL)-1H,2H,3H-PYRROLO[2,3-B]QUINOLIN-4-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C30H28ClN5O2 |
|---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
2-(4-benzoylpiperazin-1-yl)-N-[1-(3-chlorophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide |
InChI |
InChI=1S/C30H28ClN5O2/c31-22-9-6-10-23(19-22)36-14-13-25-28(24-11-4-5-12-26(24)32-29(25)36)33-27(37)20-34-15-17-35(18-16-34)30(38)21-7-2-1-3-8-21/h1-12,19H,13-18,20H2,(H,32,33,37) |
InChI Key |
VOPDMFHHSNLNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CN4CCN(CC4)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(4-chlorobenzyl)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15036287.png)
![2-[({4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15036291.png)
![N-[(1E)-4-(4-chlorophenyl)phthalazin-1(2H)-ylidene]-1-(2-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B15036297.png)
![2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N,N-trimethylpropan-1-aminium](/img/structure/B15036298.png)
![N-(4-Chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanamide](/img/structure/B15036309.png)

![10-(4-fluorophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15036318.png)
![(4E)-4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B15036328.png)
![(5E)-5-(3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15036337.png)
![(6Z)-2-ethyl-5-imino-6-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036342.png)
![Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxooxolane-3-carboxylate](/img/structure/B15036351.png)



